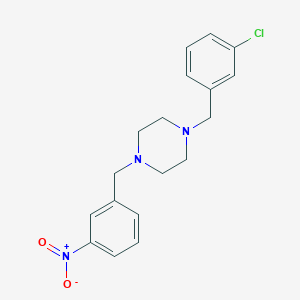![molecular formula C13H14N4OS B5814756 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5814756.png)
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-2-pyridinylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-2-pyridinylacetamide, also known as PD 98059, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of mitogen-activated protein kinase (MAPK) kinase, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis.
作用机制
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-2-pyridinylacetamide 98059 is a selective inhibitor of MAPK kinase, which is an upstream activator of MAPK. MAPK signaling pathways are activated by various extracellular stimuli, including growth factors, cytokines, and stress signals. Once activated, MAPK signaling pathways regulate various cellular processes by phosphorylating downstream substrates, including transcription factors, cytoskeletal proteins, and enzymes. This compound 98059 inhibits the activation of MAPK signaling pathways by blocking the phosphorylation of MAPK kinase, which prevents the activation of downstream substrates.
Biochemical and Physiological Effects:
This compound 98059 has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, this compound 98059 inhibits cell growth and induces apoptosis by blocking the activation of MAPK signaling pathways. In neurons, this compound 98059 has been shown to inhibit synaptic plasticity and impair learning and memory. In immune cells, this compound 98059 has been shown to inhibit the production of inflammatory cytokines and chemokines.
实验室实验的优点和局限性
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-2-pyridinylacetamide 98059 has several advantages for lab experiments. It is a potent and selective inhibitor of MAPK kinase, which allows for specific inhibition of MAPK signaling pathways. This compound 98059 is also cell-permeable, which allows for easy delivery to cells in culture or in vivo. However, this compound 98059 has some limitations for lab experiments. It has a relatively short half-life in cells, which requires frequent dosing to maintain inhibition of MAPK signaling. This compound 98059 can also have off-target effects on other kinases, which can complicate data interpretation.
未来方向
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-2-pyridinylacetamide 98059 has been extensively used in scientific research, but there are still many future directions for its use. One area of future research is to investigate the role of MAPK signaling pathways in different diseases and disorders, including cancer, neurodegenerative diseases, and autoimmune disorders. Another area of future research is to develop more potent and selective inhibitors of MAPK signaling pathways, which can overcome the limitations of this compound 98059. Finally, future research can focus on developing new delivery methods for this compound 98059, which can improve its bioavailability and pharmacokinetics in vivo.
合成方法
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-2-pyridinylacetamide 98059 can be synthesized through a multi-step process starting from 2-chloro-N-(2-pyridyl)acetamide and 4,6-dimethyl-2-thiopyrimidine. The first step involves the reaction of 2-chloro-N-(2-pyridyl)acetamide with sodium hydride and dimethylformamide to form the corresponding pyridinylacetamide intermediate. The second step involves the reaction of the pyridinylacetamide intermediate with 4,6-dimethyl-2-thiopyrimidine and potassium carbonate in dimethylformamide to form this compound 98059.
科学研究应用
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-2-pyridinylacetamide 98059 has been widely used in scientific research to study the role of MAPK signaling pathways in various cellular processes. It has been used to investigate the regulation of cell growth, differentiation, and apoptosis in cancer cells. This compound 98059 has also been used to study the effects of MAPK signaling on neuronal development and synaptic plasticity. In addition, this compound 98059 has been used to investigate the role of MAPK signaling in inflammation and immune responses.
属性
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-9-7-10(2)16-13(15-9)19-8-12(18)17-11-5-3-4-6-14-11/h3-7H,8H2,1-2H3,(H,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYKGNLTVCHDGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,2-trichloro-N-[2-(3-chlorophenyl)ethyl]acetamide](/img/structure/B5814683.png)



![ethyl [(6-methoxy-3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5814711.png)
![N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5814719.png)

![1-[(4-chloro-3-methylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5814723.png)
![N-ethyl-2-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]benzamide](/img/structure/B5814740.png)

![methyl 1-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5814749.png)


